molecular formula C9H9BrN2O2 B14822135 5-Bromo-3-cyclopropoxypicolinamide

5-Bromo-3-cyclopropoxypicolinamide

Cat. No.: B14822135
M. Wt: 257.08 g/mol
InChI Key: OLPUECLANQJPDM-UHFFFAOYSA-N
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Description

5-Bromo-3-cyclopropoxypicolinamide is a heterocyclic compound featuring a pyridine core substituted with a bromine atom at position 5, a cyclopropoxy group at position 3, and a carboxamide moiety at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The cyclopropoxy group enhances metabolic stability compared to larger alkoxy substituents, while the bromine atom may facilitate further functionalization via cross-coupling reactions .

Properties

Molecular Formula

C9H9BrN2O2

Molecular Weight

257.08 g/mol

IUPAC Name

5-bromo-3-cyclopropyloxypyridine-2-carboxamide

InChI

InChI=1S/C9H9BrN2O2/c10-5-3-7(14-6-1-2-6)8(9(11)13)12-4-5/h3-4,6H,1-2H2,(H2,11,13)

InChI Key

OLPUECLANQJPDM-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)Br)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-cyclopropoxypicolinamide typically involves the bromination of a suitable pyridine precursor followed by the introduction of the cyclopropoxy group. One common method is the bromination of 3-cyclopropoxypyridine using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-cyclopropoxypicolinamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution: Formation of azides, amines, or thiols derivatives.

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Coupling: Formation of biaryl compounds with various functional groups.

Scientific Research Applications

5-Bromo-3-cyclopropoxypicolinamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Materials Science: It is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-Bromo-3-cyclopropoxypicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropoxy group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl Picolinate Derivatives

Compounds with methyl ester groups exhibit high structural similarity (0.87–0.97) but differ in substituent positions and functional groups:

Compound Name CAS Number Similarity Key Substituents
Methyl 5-bromo-3-methylpicolinate 213771-32-5 0.91 Bromo (C5), methyl (C3), ester (C2)
Methyl 6-amino-5-bromopicolinate 178876-82-9 0.90 Bromo (C5), amino (C6), ester (C2)
Methyl 5-bromo-4-methylpicolinate 886365-06-6 0.92 Bromo (C5), methyl (C4), ester (C2)

Key Findings :

  • Substituent Position: Methyl groups at C3 (vs.
  • Amino vs. Methyl: The amino group in Methyl 6-amino-5-bromopicolinate increases polarity, enhancing aqueous solubility but reducing membrane permeability compared to methyl-substituted analogs .

Chloro and Hydroxymethyl Derivatives

Chlorine and hydroxymethyl substituents introduce distinct electronic and solubility profiles:

Compound Name CAS Number Similarity Key Substituents
5-Bromo-3-chloropicolinonitrile 945557-04-0 0.90 Bromo (C5), chloro (C3), nitrile (C2)
(5-Bromo-3-chloropyridin-2-yl)methanol 1206968-88-8 0.87 Bromo (C5), chloro (C3), hydroxymethyl (C2)
5-Bromo-3-chloropicolinaldehyde 885168-04-7 0.87 Bromo (C5), chloro (C3), aldehyde (C2)

Key Findings :

  • Electron-Withdrawing Effects : The chloro group at C3 enhances electrophilicity at C2, making these compounds reactive toward nucleophiles (e.g., in Suzuki couplings) .
  • Functional Group Impact : The aldehyde (885168-04-7) and hydroxymethyl (1206968-88-8) groups at C2 offer sites for further derivatization but may reduce stability under acidic conditions compared to the carboxamide in the target compound .

Amino and Methyl-Substituted Carboxylic Acids

Amino and methyl groups on the pyridine ring influence acidity and biological activity:

Compound Name CAS Number Similarity Key Substituents
Methyl 3-amino-5-bromopicolinate 1072448-08-8 0.93 Bromo (C5), amino (C3), ester (C2)
5-Bromo-6-methylpicolinic acid 870997-85-6 0.84 Bromo (C5), methyl (C6), carboxylic acid (C2)
5-Bromo-3-methylpicolinic acid 886365-43-1 0.80 Bromo (C5), methyl (C3), carboxylic acid (C2)

Key Findings :

  • Acid vs. Ester : Carboxylic acids (e.g., 870997-85-6) exhibit higher water solubility but lower bioavailability compared to ester derivatives like the target compound .
  • Amino Group Reactivity: The amino group in 1072448-08-8 facilitates hydrogen bonding, which may enhance target binding in biological systems but could also increase metabolic susceptibility .

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